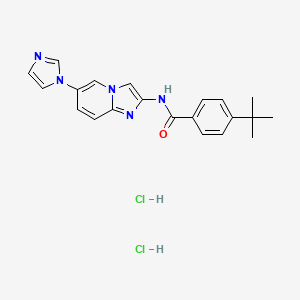

AV-105

Vue d'ensemble

Description

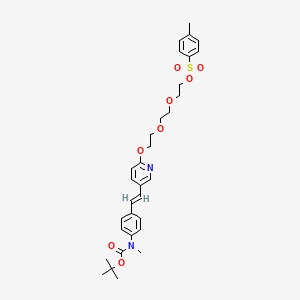

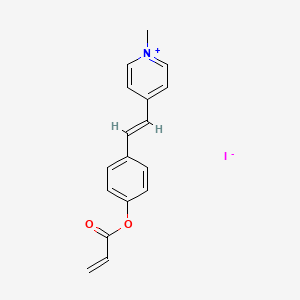

AV-105 est un précurseur du Florbétapir, un composé radiomarqué utilisé en tomographie par émission de positons (TEP). Il est spécifiquement conçu pour l'imagerie des maladies neurodégénératives du cerveau, telles que la maladie d'Alzheimer. Le composé est un tosylate de slyrylpyridine, qui peut être radiomarqué avec du fluor-18 pour produire du Florbétapir (18F) .

Applications De Recherche Scientifique

AV-105 is primarily used in the synthesis of Florbetapir (18F), which is employed in PET imaging to diagnose and monitor neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compound binds to amyloid plaques in the brain, allowing for the visualization of these pathological features in patients .

In addition to its use in medical imaging, this compound is also utilized in research settings to study the mechanisms of neurodegenerative diseases and to develop new diagnostic and therapeutic approaches .

Safety and Hazards

Mécanisme D'action

Target of Action

AV-105, also known as “(E)-2-[2-[2-[[5-[4-[Boc-(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethyl 4-Methylbenzenesulfonate”, “Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir”, “UGK102X7LM”, or “Florbetapir F-18 starting material”, is a precursor to the synthesis of Florbetapir (18F), a radiopharmaceutical agent used for positron emission tomography (PET) imaging of neurodegenerative diseases of the brain . The primary target of this compound is therefore the brain tissues affected by neurodegenerative diseases.

Mode of Action

This compound is synthesized into 18F-radiolabeled compounds, which are used for PET imaging . These compounds interact with amyloid plaques in the brain, a common hallmark of neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compounds bind to the amyloid plaques, and this binding can be detected and visualized using PET imaging .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy adults. Peak plasma concentrations of imatinib, the active ingredient in this compound, occurred within 3 hours of dosing. Systemic exposure to imatinib was lower compared to oral imatinib, suggesting that this compound may offer a more targeted approach to delivering the drug to the brain .

Result of Action

The primary result of this compound’s action is the production of images that reveal the presence and distribution of amyloid plaques in the brain. This can aid in the diagnosis and monitoring of neurodegenerative diseases .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s overall health status, the stage of the disease, and the presence of other medications. Furthermore, factors such as temperature and humidity could potentially affect the stability of the compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'AV-105 implique l'utilisation d'un tosylate primaire comme groupe partant actif au lieu d'un mésylate primaire. Cette méthode est avantageuse car le tosylate généré lors de la réaction de radiofluoration peut être facilement éliminé par des moyens chromatographiques du produit d'imagerie radiomarqué .

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit en faisant réagir la slyrylpyridine avec du chlorure de tosyle en présence d'une base. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié par des techniques chromatographiques pour obtenir un composé de haute pureté .

Types de réactions :

Radiofluoration : this compound subit une radiofluoration pour produire du Florbétapir (18F). Cette réaction implique la substitution du groupe tosylate par du fluor-18.

Réactions de substitution : Le groupe tosylate dans l'this compound peut être substitué par divers nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Radiofluoration : Le fluor-18, généralement sous forme d'ion fluorure, est utilisé comme réactif.

Réactions de substitution : Les nucléophiles courants comprennent les halogénures, les cyanures et les thiolates.

Principaux produits :

Florbétapir (18F) : Le produit principal de la réaction de radiofluoration, utilisé pour l'imagerie TEP.

4. Applications de la recherche scientifique

This compound est principalement utilisé dans la synthèse du Florbétapir (18F), qui est utilisé en imagerie TEP pour diagnostiquer et surveiller les maladies neurodégénératives telles que la maladie d'Alzheimer. Le composé radiomarqué se lie aux plaques amyloïdes dans le cerveau, permettant la visualisation de ces caractéristiques pathologiques chez les patients .

En plus de son utilisation en imagerie médicale, this compound est également utilisé dans les milieux de recherche pour étudier les mécanismes des maladies neurodégénératives et pour développer de nouvelles approches diagnostiques et thérapeutiques .

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa conversion en Florbétapir (18F) par radiofluoration. Le Florbétapir (18F) se lie aux plaques amyloïdes dans le cerveau, qui sont caractéristiques de la maladie d'Alzheimer. Le composé radiomarqué émet des positons, qui sont détectés par les scanners TEP pour produire des images détaillées du cerveau .

Composés similaires :

Florbétaben (18F) : Un autre composé radiomarqué utilisé pour l'imagerie TEP des plaques amyloïdes.

Flutemetamol (18F) : Un composé radiomarqué similaire au Florbétapir (18F) utilisé pour l'imagerie TEP.

Comparaison : this compound est unique dans son utilisation d'un groupe tosylate comme groupe partant pour la radiofluoration, ce qui offre des avantages en termes de purification et de rendement. Comparé à d'autres composés similaires, this compound offre une voie de synthèse plus efficace et plus propre pour produire du Florbétapir (18F) .

Comparaison Avec Des Composés Similaires

Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.

Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.

Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, this compound provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .

Propriétés

IUPAC Name |

2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBUGPWBKWJULZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205550-99-7 | |

| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?

A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing this compound as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of this compound used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.

Q2: How does 18F-AV-45, synthesized from this compound, aid in the diagnosis of Alzheimer’s Disease?

A3: 18F-AV-45, synthesized using this compound as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)